

A Comprehensive Technical Guide on the Physical Properties of (R)-3-Boc-aminopiperidine

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Compound of Interest

Compound Name: (R)-3-Boc-aminopiperidine

Cat. No.: B057727

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Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, **(R)-3-Boc-aminopiperidine** (CAS No. 309956-78-3) has emerged as a critical chiral intermediate.^[1] Its structure, featuring a piperidine scaffold with a tert-butoxycarbonyl (Boc) protected amine at the stereospecific 3-position, makes it an invaluable building block for complex molecular architectures.^[2] The 'R' designation denotes a precise three-dimensional arrangement at the chiral center, a feature that is frequently paramount for achieving the desired biological activity and safety profile in active pharmaceutical ingredients (APIs).^[1]

The primary importance of **(R)-3-Boc-aminopiperidine** lies in its role as a key precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used to manage type 2 diabetes.^[2] Notable drugs synthesized from this intermediate include Linagliptin and Alogliptin.^{[1][2]} The Boc protecting group is integral to its utility; it is chemically robust under many reaction conditions yet can be selectively and cleanly removed under mild acidic conditions, allowing for subsequent synthetic transformations at the amine position.^[1] A thorough understanding of its physical properties, particularly its melting point and solubility, is fundamental for its effective use in process development, quality control, and synthetic route optimization.

Core Physical and Chemical Properties

The physical properties of **(R)-3-Boc-aminopiperidine** dictate its handling, storage, and application in synthetic chemistry. The following table summarizes its key quantitative characteristics, compiled from authoritative sources.

Property	Value	Source(s)
CAS Number	309956-78-3	[3] [4]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[3] [4] [5]
Molecular Weight	200.28 g/mol	[3] [4] [5]
Appearance	White to off-white or pale yellow solid powder/crystal	[3] [4] [6] [7]
Melting Point	116 – 125 °C	[3] [4] [8]
Boiling Point	304.8 ± 31.0 °C at 760 Torr (Estimated)	[3] [4]
Density	1.02 ± 0.1 g/cm ³ (Predicted)	[4] [9]
Flash Point	138.2 °C	[3] [7]
Optical Activity	[α] _D ²² +3.2° (c = 0.5 in DMF)	[4] [8]
Solubility	Soluble in methanol, ethanol, n-butanol	[3] [4] [10] [11]

Analysis of Key Properties

- **Appearance and Form:** The compound is consistently described as a white or off-white solid, a crucial initial indicator for quality control, as significant color deviation could suggest impurities.[\[3\]](#)[\[4\]](#)
- **Melting Point:** The melting point is a critical parameter for both identification and purity assessment. The reported range of 116-125 °C is relatively broad, reflecting potential variations between suppliers and analytical methods.[\[3\]](#)[\[4\]](#)[\[8\]](#) A sharp melting range (e.g.,

within 1-2 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

- **Solubility Profile:** **(R)-3-Boc-aminopiperidine**'s solubility in polar organic solvents like methanol and ethanol is characteristic of a molecule with both polar (amine, carbamate) and nonpolar (tert-butyl, piperidine ring) regions.^{[3][4]} This profile is vital for selecting appropriate reaction solvents and purification methods such as crystallization.
- **Optical Activity:** The specific rotation confirms the presence and enantiomeric purity of the (R)-enantiomer. This is a non-negotiable quality attribute, as the opposite (S)-enantiomer could have different, potentially undesirable, pharmacological effects.^{[4][8]}

Experimental Protocol: Melting Point Determination

The determination of a melting point is a foundational technique in chemical analysis. It serves not only to characterize a compound but also to provide a rapid and cost-effective assessment of its purity.

The Principle of Purity and Melting Range

A pure crystalline solid possesses a highly ordered lattice structure, requiring a specific amount of thermal energy to disrupt. This results in a sharp, well-defined melting point. Impurities disrupt this crystal lattice, weakening the intermolecular forces and reducing the energy required to transition to a liquid state. Consequently, impure substances exhibit a depressed (lower) and broadened melting point range.^[12] This phenomenon is the basis for using melting point as a purity indicator.

Protocol for Accurate Melting Point Measurement

This protocol describes the use of a modern digital capillary melting point apparatus (e.g., a DigiMelt or Mel-Temp).

Methodology:

- **Sample Preparation:**
 - **Rationale:** Proper sample packing is essential for uniform heat transfer. Air pockets can cause inaccurate readings.

- Steps:
 1. Place a small amount of finely powdered, completely dry **(R)-3-Boc-aminopiperidine** onto a clean, dry watch glass.
 2. Gently tap the open end of a capillary melting point tube into the powder to collect a small sample.
 3. Invert the tube and tap its sealed end firmly on a hard surface to compact the solid into a dense column approximately 2-3 mm high at the bottom of the tube.[\[13\]](#)
 4. Alternatively, drop the tube, sealed-end down, through a long glass tube to facilitate packing.[\[12\]](#)[\[14\]](#)
- Instrument Setup and Measurement:
 - Rationale: A rapid initial scan is used to find an approximate melting range, followed by a slower, more precise measurement. A slow ramp rate (~1-2 °C/minute) is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[\[12\]](#)
 - Steps:
 1. Rapid Determination (Optional): If the approximate melting point is unknown, set the apparatus to a fast ramp rate (e.g., 10-20 °C/minute) to quickly identify the approximate range.
 2. Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the expected melting point.
 3. Insert the prepared capillary tube into the sample holder.
 4. Set the starting temperature to ~105 °C and the ramp rate to 1-2 °C/minute.[\[14\]](#)
 5. Observe the sample through the magnified viewfinder.
 6. Record T₁: The temperature at which the first droplet of liquid becomes visible.[\[14\]](#)

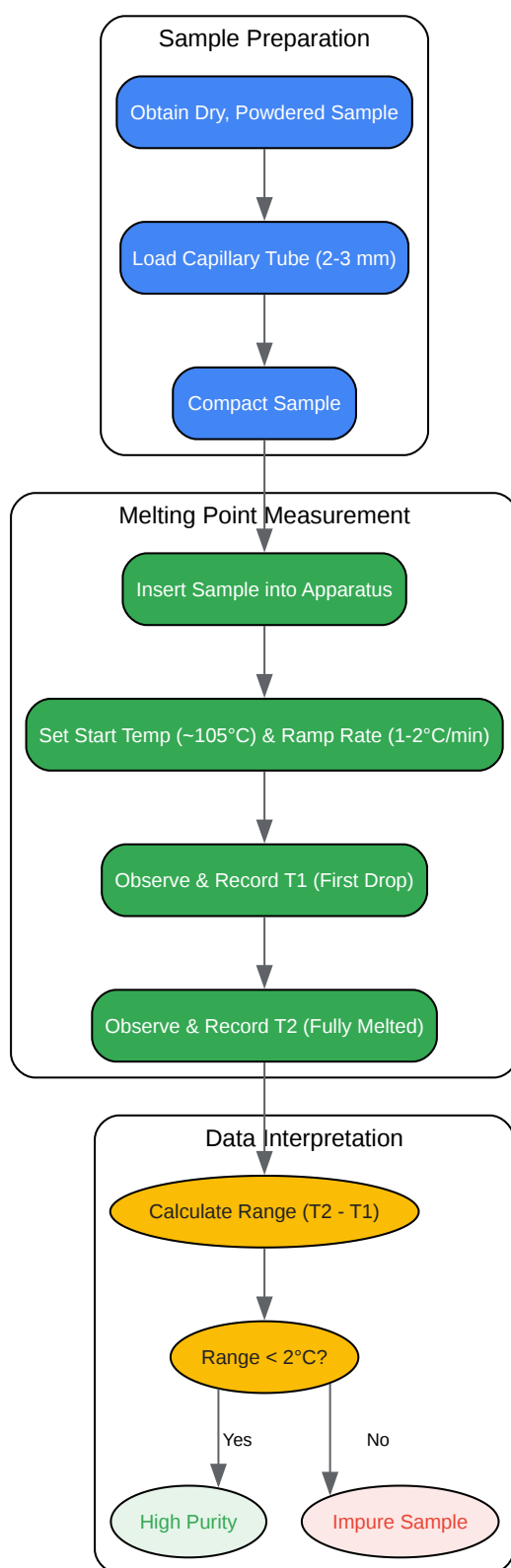
7. Record T_2 : The temperature at which the last solid particle completely melts into a transparent liquid.[\[14\]](#)

8. The melting range is reported as $T_1 - T_2$.

- Advanced Technique: Mixed Melting Point for Identity Confirmation
 - Rationale: To confirm the identity of an unknown sample suspected to be compound X, one can mix it with an authentic sample of X. If the unknown is indeed X, the melting point of the mixture will be sharp and unchanged. If it is not X, the authentic sample will act as an impurity, causing the melting point to be broad and depressed.[\[13\]](#)
 - Procedure: Thoroughly mix the test sample with an authentic standard of **(R)-3-Boc-aminopiperidine** in a ~1:1 ratio. Determine the melting point of the mixture. An unchanged melting point confirms identity.

Visualization: Melting Point Analysis Workflow

The following diagram illustrates the logical workflow for characterizing a solid sample using melting point analysis.



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